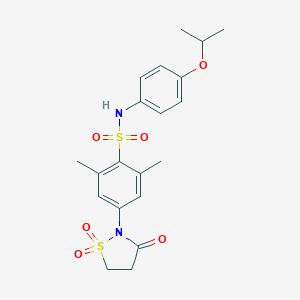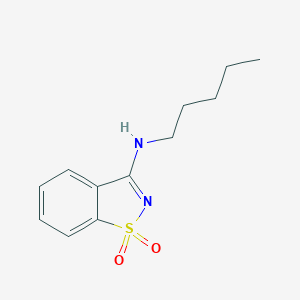![molecular formula C13H12N6O3S2 B253840 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B253840.png)
4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has shown promising results in biological studies, making it a subject of interest for researchers.
Wirkmechanismus
The exact mechanism of action of 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are essential for the growth and survival of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that the compound has a significant effect on the biochemical and physiological processes of cancer cells and bacteria. It has been observed to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria by disrupting their cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various biological studies. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide. These include:
1. Further studies on the mechanism of action of the compound to better understand its mode of action.
2. Development of new derivatives of the compound with improved solubility and bioavailability.
3. Investigation of the potential of the compound in treating other diseases such as fungal infections.
4. Clinical trials to evaluate the efficacy and safety of the compound in humans.
In conclusion, 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide is a promising compound that has shown potential applications in various fields of science. Its mechanism of action and physiological effects make it a subject of interest for further research. Future studies could lead to the development of new therapies for cancer and bacterial infections.
Synthesemethoden
The synthesis of 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2-aminothiazole and 6-methyl-1,2,4-triazin-3,5(2H,4H)-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields of science. In biological studies, it has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy. It has also been studied for its antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Eigenschaften
Produktname |
4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
|---|---|
Molekularformel |
C13H12N6O3S2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N6O3S2/c1-8-11(20)16-12(18-17-8)15-9-2-4-10(5-3-9)24(21,22)19-13-14-6-7-23-13/h2-7H,1H3,(H,14,19)(H2,15,16,18,20) |
InChI-Schlüssel |
NYCBUIXYYFJJRB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Kanonische SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-bromophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B253760.png)
![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)



![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)

![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)
